4-Bromo-2,6-dimethylphenyl chloroformate
Description
4-Bromo-2,6-dimethylphenyl chloroformate (CAS: 203175-69-3) is an aromatic chloroformate derivative with the molecular formula C₉H₈BrClO₂ and a molar mass of 263.52 g/mol . Structurally, it features a bromine atom and two methyl groups on the benzene ring, which confer steric bulk and electronic effects. These substituents influence its reactivity, stability, and applications compared to simpler aliphatic or unsubstituted aromatic chloroformates.
The compound is primarily used in synthetic chemistry, such as in the preparation of 5,15-bis(4-bromo-2,6-dimethylphenyl)porphyrin, a key intermediate in nanomaterial research . Its synthesis involves halogenated benzaldehyde precursors and BF₃·OEt₂ catalysis in chloroform, followed by oxidation with 2,3-dicyano-5,6-dichlorobenzoquinone .
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZHKPOXRCTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)Cl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylphenyl chloroformate can be synthesized through the reaction of 4-bromo-2,6-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene, which is a highly toxic and reactive gas. The process requires stringent safety measures and specialized equipment to ensure the safe and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2,6-dimethylphenyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-bromo-2,6-dimethylphenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the anhydrous conditions required for the reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be carbamates, carbonates, or thiocarbonates.
Hydrolysis Product: 4-Bromo-2,6-dimethylphenol.
Scientific Research Applications
Chemistry: 4-Bromo-2,6-dimethylphenyl chloroformate is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides by introducing carbamate or carbonate groups. This modification can alter the biological activity and stability of the proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which can then react with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the substitution product.
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural and Physicochemical Properties
The table below compares 4-bromo-2,6-dimethylphenyl chloroformate with representative aliphatic and aromatic chloroformates:
Key Observations :
- Stability : The bromine and methyl groups in This compound slow hydrolysis compared to aliphatic derivatives like ethyl chloroformate , which degrades rapidly in water . This stability is advantageous in organic synthesis requiring controlled reactivity.
- Solubility: Like other aromatic chloroformates, it is highly soluble in nonpolar solvents (e.g., chloroform, toluene) but less so in polar solvents.
Industrial and Research Utility
Biological Activity
4-Bromo-2,6-dimethylphenyl chloroformate is a chemical compound primarily used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. Its unique structure, featuring both bromine and methyl groups, affects its biological activity and reactivity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The compound is synthesized through the reaction of 4-bromo-2,6-dimethylphenol with phosgene under anhydrous conditions. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack from various substrates such as amines and alcohols.
The mechanism of action involves the formation of a reactive intermediate that can interact with nucleophiles. This process typically leads to the formation of carbamates or carbonates, which can modify proteins and peptides, thereby altering their biological activity and stability.
Biological Applications
1. Protein Modification:
this compound is utilized in biological research for modifying proteins. The introduction of carbamate or carbonate groups can enhance protein stability and alter functional properties.
2. Pharmaceutical Synthesis:
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been reported in the synthesis of antiepileptic drugs like pynegabine, where it plays a crucial role in forming active pharmaceutical ingredients .
Case Studies
Case Study 1: Antiepileptic Drug Synthesis
In a study focused on the synthesis of pynegabine, researchers employed this compound to facilitate key steps in its production. The compound was integral in modifying aniline derivatives to enhance their efficacy against KCNQ2 channels, demonstrating improved potency compared to existing treatments .
Case Study 2: Cancer Research
Research has indicated that derivatives synthesized using this compound exhibit significant cytotoxic activity against various cancer cell lines. A comparative study showed that compounds modified with this chloroformate displayed enhanced interaction with tubulin, leading to effective inhibition of cell proliferation .
Comparison with Related Compounds
To understand its unique biological activity, it is essential to compare this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenyl chloroformate | Lacks bromine and methyl substituents | Less reactive; limited applications |
| 4-Bromo-phenyl chloroformate | Similar structure but fewer substituents | Different reactivity |
| 2,6-Dimethylphenyl chloroformate | Lacks bromine | Affects reactivity and applications |
The presence of both bromine and methyl groups in this compound enhances its steric hindrance and electronic properties, making it particularly suitable for specific synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
